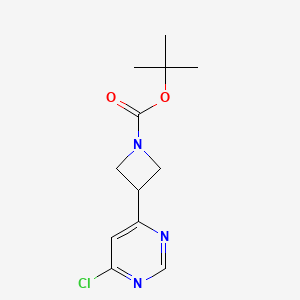

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It is characterized by the presence of a tert-butyl group, a chloropyrimidine ring, and an azetidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDWWQINDFCTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 6-chloropyrimidine-4-amine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Its structure allows for interactions with various biological targets, making it a candidate for developing new pharmaceuticals.

Anticancer Activity

Studies have shown that compounds containing pyrimidine derivatives can possess anticancer properties. The presence of the chloropyrimidine moiety in tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate suggests potential activity against cancer cell lines. Specific research is needed to elucidate its mechanism of action and efficacy in vivo.

Antimicrobial Properties

The azetidine ring structure has been associated with antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound can serve several applications in medicinal chemistry:

- Drug Development : The compound can be modified to enhance its pharmacological properties, leading to the development of new therapeutic agents.

- Lead Compound : It can act as a lead compound for synthesizing analogs with improved potency and selectivity against specific biological targets.

- Bioconjugation : The functional groups in the molecule allow for bioconjugation, facilitating targeted drug delivery systems.

Materials Science Applications

In addition to its medicinal applications, this compound may also find uses in materials science:

- Polymer Chemistry : The azetidine structure can be incorporated into polymer matrices to develop new materials with unique properties.

- Catalysis : Its chemical reactivity may allow it to function as a catalyst or catalyst precursor in organic reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(4-chloropyrimidin-2-yl)azetidine-1-carboxylate

- Tert-butyl 3-(6-fluoropyrimidin-4-yl)azetidine-1-carboxylate

- Tert-butyl 3-(6-bromopyrimidin-4-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is unique due to the presence of the 6-chloropyrimidine moiety, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol, this compound features a unique structure that may contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of 6-chloropyrimidine-4-amine with tert-butyl 3-azetidinecarboxylate, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and bases such as triethylamine. This method allows for the formation of the desired product under controlled conditions, ensuring high purity and yield through techniques such as recrystallization and chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thus modulating the function of these proteins. The exact molecular targets and pathways remain under investigation, but preliminary studies suggest potential applications in enzyme inhibition and protein-ligand interactions .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of related compounds in various cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against human pulmonary malignant cells (A549). While specific data on this compound is limited, its structural analogs suggest a promising role in cancer therapy, warranting further exploration into its efficacy against different cancer types .

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Compounds with similar pyrimidine structures have demonstrated notable antioxidant effects, which are crucial in mitigating oxidative stress-related diseases. The presence of the chloropyrimidine moiety may enhance the compound's ability to scavenge free radicals, although specific assays for this compound are needed for conclusive evidence .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Tert-butyl 3-(6-fluoropyrimidin-4-yl)azetidine-1-carboxylate | Moderate cytotoxicity | Fluorine substitution enhances reactivity |

| Tert-butyl 3-(4-chloropyrimidin-2-yl)azetidine-1-carboxylate | Antimicrobial properties | Different halogen impacts bioactivity |

| Tert-butyl 3-(6-bromopyrimidin-4-yl)azetidine-1-carboxylate | Cytotoxic effects | Bromine may influence binding affinity |

This table illustrates how variations in halogen substitutions can affect biological activity, indicating that further modifications could optimize the therapeutic potential of this compound.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity and selectivity towards cancerous cells compared to normal cells. For example, studies have shown that certain derivatives demonstrate significant selectivity against malignant cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.